EP3 Receptor Antagonist Binding Affinity (Ki) vs. Reference Antagonists
4-(3-Ethoxyphenyl)piperidine demonstrates potent antagonism at the rat EP3 receptor with a Ki of 3.16 nM [1]. This value is comparable to the EP3 antagonist 'EP3 antagonist 2' (Ki = 3.3 nM) [2] but is approximately 10-fold less potent than the highly selective L-798,106 (Ki = 0.3 nM) . In contrast, many non-specific piperidine derivatives exhibit micromolar affinity for prostanoid receptors or lack measurable EP3 activity altogether, underscoring the specific recognition conferred by the 3-ethoxyphenyl motif [3].
| Evidence Dimension | Binding affinity (Ki) for EP3 receptor |
|---|---|
| Target Compound Data | Ki = 3.16 nM |
| Comparator Or Baseline | L-798,106 (Ki = 0.3 nM); EP3 antagonist 2 (Ki = 3.3 nM) |
| Quantified Difference | 10.5-fold lower potency than L-798,106; equivalent to EP3 antagonist 2 |
| Conditions | Radioligand binding assay: rat EP3 receptor expressed in human U2OS cells; inhibition of PGE2-induced response [1] |
Why This Matters
This low nanomolar Ki confirms 4-(3-Ethoxyphenyl)piperidine as a viable starting point for EP3 antagonist programs requiring a distinct chemotype from the highly optimized L-798,106 series, offering a different IP landscape and potential for improved selectivity or ADME optimization.
- [1] BindingDB. (2013). Affinity Data for BDBM50384444 (CHEMBL2035510). Ki: 3.16 nM for rat EP3 receptor. View Source
- [2] PeptideDB. (2025). EP3 Antagonist 2: Ki = 3.3 nM for human EP3 receptor. View Source
- [3] PubChem. (2025). Bioactivity Summary for Piperidine Derivatives. View Source
